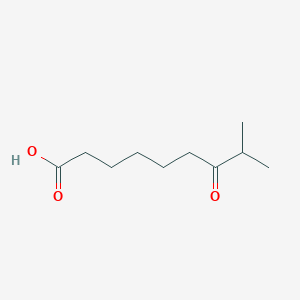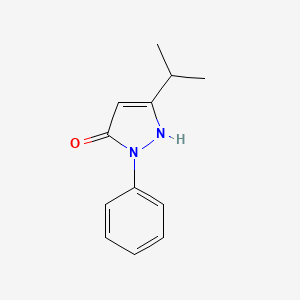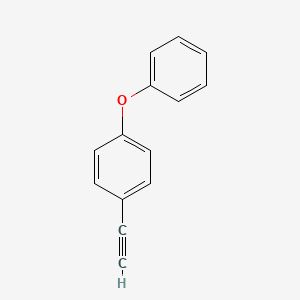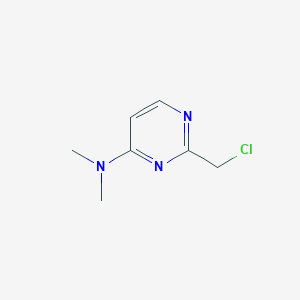
8-甲基-7-氧代壬酸
描述
8-Methyl-7-oxononanoic acid is an organic compound with the molecular formula C10H18O3. It is a derivative of nonanoic acid, characterized by the presence of a methyl group at the 8th position and a keto group at the 7th position.
科学研究应用
作用机制
Target of Action
The primary target of 8-Methyl-7-oxononanoic acid is the enzyme 8-Amino-7-oxononanoate synthase (AONS) . AONS is a pyridoxal 5′-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of biotin, an essential enzyme cofactor for carboxylase and transcarboxylase reactions .
Mode of Action
8-Methyl-7-oxononanoic acid interacts with AONS to catalyze the decarboxylative condensation of L-alanine with pimeloyl-CoA . This reaction occurs in a stereospecific manner to form 8 (S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide . This is the first committed step of biotin biosynthesis .
Biochemical Pathways
The biochemical pathway affected by 8-Methyl-7-oxononanoic acid is the biotin biosynthesis pathway . The compound’s action on AONS leads to the production of 8 (S)-amino-7-oxononanoate, a key intermediate in the biotin biosynthesis pathway . Biotin is essential for the growth and development of most organisms .
Result of Action
The result of 8-Methyl-7-oxononanoic acid’s action is the production of 8 (S)-amino-7-oxononanoate, a key intermediate in the biotin biosynthesis pathway . This contributes to the production of biotin, which is essential for various carboxylase and transcarboxylase reactions in the body .
生化分析
Biochemical Properties
8-Methyl-7-oxononanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. One of the key interactions is with enzymes that catalyze the decarboxylative condensation of L-alanine with pimeloyl-CoA, forming 8-amino-7-oxononanoate, coenzyme A, and carbon dioxide . This reaction is crucial in the biosynthesis of biotin, an essential cofactor for carboxylase and transcarboxylase reactions .
Cellular Effects
8-Methyl-7-oxononanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of pyridoxal 5′-phosphate-dependent enzymes, which play a role in amino acid metabolism and neurotransmitter synthesis . The compound’s impact on these enzymes can lead to changes in cellular function and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 8-Methyl-7-oxononanoic acid involves its interaction with pyridoxal 5′-phosphate-dependent enzymes. The compound undergoes a series of reactions, including acylation, decarboxylation, and reprotonation, to form intermediates that are essential for biotin biosynthesis . These reactions involve the formation of external aldimine with L-alanine, followed by the formation of the Ala quinonoid and subsequent decarboxylation to yield the final product .
Dosage Effects in Animal Models
The effects of 8-Methyl-7-oxononanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme activity. At higher doses, it may cause toxic or adverse effects . It is crucial to determine the threshold levels and safe dosage ranges to avoid potential toxicity in animal studies.
Metabolic Pathways
8-Methyl-7-oxononanoic acid is involved in several metabolic pathways, including the biosynthesis of biotin. It interacts with enzymes such as 8-amino-7-oxononanoate synthase, which catalyzes the formation of 8-amino-7-oxononanoate from L-alanine and pimeloyl-CoA . This pathway is essential for the production of biotin, a vital cofactor in various metabolic reactions.
Transport and Distribution
The transport and distribution of 8-Methyl-7-oxononanoic acid within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
8-Methyl-7-oxononanoic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-7-oxononanoic acid can be achieved through several methods. One common approach involves the reaction of octanedioic acid, 2-acetyl-2-methyl-, 1,8-diethyl ester with sodium hydroxide in methanol and water at 50°C for 12 hours. The mixture is then subjected to reflux, followed by extraction with ethyl acetate to obtain the target compound .
Industrial Production Methods: In industrial settings, the production of 8-Methyl-7-oxononanoic acid typically involves the use of potassium hydroxide in water, followed by reflux for 1 hour. The crude product is then neutralized with dilute hydrochloric acid, and the organic layer is separated. Further purification steps include the use of diethylene glycol and hydrazine hydrate, with the final product being extracted with ethyl acetate and distilled under reduced pressure .
化学反应分析
Types of Reactions: 8-Methyl-7-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acid group can derivatize amine-containing molecules in the presence of activators such as EDC or HATU.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products:
Oxidation: Nonanoic acid derivatives.
Reduction: 8-Methyl-7-hydroxynonanoic acid.
Substitution: Various conjugated molecules depending on the amine-containing reactants.
相似化合物的比较
8-Amino-7-oxononanoic acid: This compound is closely related and is a potent inhibitor of leukotriene-A4 hydrolase, an enzyme crucial in the biosynthesis of leukotriene-B4, a significant inflammatory mediator.
7-Methyl-8-oxononanoic acid: Another similar compound, often used as an intermediate for the synthesis of conjugated molecules.
Uniqueness: 8-Methyl-7-oxononanoic acid is unique due to its specific structural features, which allow it to selectively block lysine acetylation. This property makes it a valuable tool in biochemical research, particularly in the study of protein modifications and their effects on cellular processes .
属性
IUPAC Name |
8-methyl-7-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(2)9(11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOREHIFXCGWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560238 | |
| Record name | 8-Methyl-7-oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55277-54-8 | |
| Record name | 8-Methyl-7-oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)







![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)




